methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
Description
Structurally, it features a pyrazolopyrimidine core substituted with an amino group at position 4 and a methyl ester at position 3. This compound (referred to as the "4c compound" in studies) acts as a Src kinase inhibitor, showing significant cytotoxicity in lymphoid and myeloid cancer cell lines such as Jurkat, SKMM1, and Jurl-MK1 at low micromolar concentrations (e.g., 5 µM) . Its mechanism involves inducing apoptosis, cell cycle arrest, and suppressing Fyn kinase activity, which is overexpressed in malignant cells compared to healthy tissues .
The synthesis of related pyrazolopyrimidine derivatives often involves condensation reactions, such as the coupling of hydrazinoquinoline precursors with ethoxymethylenecyanoacetate, as seen in the synthesis of ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate . This highlights the structural versatility of the pyrazolopyrimidine scaffold for medicinal chemistry optimization.
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C7H7N5O2/c1-14-7(13)4-3-5(8)9-2-10-6(3)12-11-4/h2H,1H3,(H3,8,9,10,11,12) |
InChI Key |
BJSHVZOLOSVJRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NC=NC2=NN1)N |
Origin of Product |
United States |
Preparation Methods
Esterification of the Carboxylic Acid Derivative
The most straightforward approach to obtain methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is by esterification of the corresponding carboxylic acid derivative of the pyrazolo[3,4-d]pyrimidine scaffold. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid), resulting in the methyl ester formation.
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Esterification | Carboxylic acid + Methanol + Acid catalyst | Methyl ester of 4-amino-pyrazolo[3,4-d]pyrimidine |
This method is widely used due to its simplicity and efficiency in forming the methyl ester group at the 3-position.
Assembly of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine core is typically constructed through successive condensation reactions involving pyrazole and pyrimidine precursors.
One common strategy involves the cyclization of intermediates such as ethyl (ethoxymethylene)cyanoacetate with hydrazine derivatives or phenyl hydrazine to form pyrazole intermediates, followed by further cyclization with formamide or other reagents to close the pyrimidine ring.
For example, ethyl (ethoxymethylene)cyanoacetate cyclized with phenyl hydrazine yields ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, which upon further reaction with formamide produces the pyrazolo[3,4-d]pyrimidinone core.
Chlorination of the pyrazolo[3,4-d]pyrimidinone with phosphorus oxychloride can yield 4-chloro derivatives, which serve as key intermediates for nucleophilic substitution reactions introducing the amino group at position 4.
Amination at the 4-Position
Alternative Synthetic Strategies and Improvements
Some patented methods focus on more efficient and economical routes to substituted pyrazolo[3,4-d]pyrimidines, aiming to reduce the number of steps, avoid hazardous reagents, and minimize waste. These methods avoid expensive reagents like phenoxyphenyl boronic acid and complex coupling reactions such as the Mitsunobu reaction.
For example, a convergent synthesis approach starts from cheap materials and avoids transition metal-catalyzed cross-coupling, hazardous reagents, and excessive protecting group manipulations, thereby improving overall yield and purity.
Representative Synthetic Scheme (Summary)
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Ethyl (ethoxymethylene)cyanoacetate + Phenyl hydrazine | Reflux in ethanol | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formation of pyrazole intermediate |
| 2 | Intermediate from Step 1 | Cyclization with formamide | Pyrazolo[3,4-d]pyrimidinone core | Ring closure to form bicyclic scaffold |
| 3 | Pyrazolo[3,4-d]pyrimidinone | Chlorination with phosphorus oxychloride | 4-Chloro-pyrazolo[3,4-d]pyrimidine | Activation for nucleophilic substitution |
| 4 | 4-Chloro derivative | Reaction with ammonia or amines | 4-Amino-pyrazolo[3,4-d]pyrimidine derivative | Amination at position 4 |
| 5 | 4-Amino carboxylic acid derivative | Esterification with methanol + acid catalyst | Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate | Formation of methyl ester at position 3 |
Notes on Reaction Conditions and Yields
Esterification typically proceeds under reflux conditions with methanol and an acid catalyst, with yields generally high due to the straightforward nature of the reaction.
Cyclization and condensation steps require precise temperature control, often involving reflux or heating to 150–200 °C, depending on the reagents used.
Chlorination with phosphorus oxychloride is performed under anhydrous conditions to avoid hydrolysis and side reactions.
Amination reactions are usually carried out in polar solvents such as ethanol or DMF, sometimes under pressure or elevated temperature to drive substitution.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Pyrazole intermediate synthesis | Cyclization | Ethyl (ethoxymethylene)cyanoacetate + Phenyl hydrazine, reflux ethanol | Efficient ring formation | Requires careful control of conditions |
| Pyrimidine ring closure | Cyclization with formamide | Heating with formamide | Forms bicyclic scaffold | High temperature needed |
| Chlorination | Electrophilic substitution | Phosphorus oxychloride | Activates position 4 for substitution | Sensitive to moisture |
| Amination | Nucleophilic substitution | Ammonia or amines in ethanol/DMF | Introduces amino group | May require elevated temperature |
| Esterification | Acid-catalyzed esterification | Methanol + acid catalyst, reflux | High yield, simple | Removal of excess reagents |
Chemical Reactions Analysis
Cyclization Reactions
The compound undergoes cyclization to form tricyclic derivatives with enhanced biological activity. For example:
-
Reaction with triethyl orthoformate (TEOF) :
Refluxing in trifluoroacetic acid (TFA) leads to intramolecular cyclization, producing tricyclic pyrazolo-triazolopyrimidines. This reaction is temperature-dependent, with optimal yields (72–85%) achieved at 80–100°C.
| Reagent | Conditions | Product Structure | Yield (%) | Application |
|---|---|---|---|---|
| TEOF + TFA | Reflux, 6–8 hrs | Tricyclic fused pyrazolo[3,4-d]pyrimidine | 78–85 | Anticancer scaffolds |
Condensation with Carbonyl Compounds
The amino group participates in Schiff base formation and Knoevenagel-type condensations:
-
Reaction with aromatic aldehydes :
In ethanol under reflux, the compound reacts with benzaldehyde derivatives to form imine-linked pyrazolo-triazolopyrimidine hybrids. Substituents on the aldehyde (e.g., electron-withdrawing groups) accelerate reaction rates .
| Aldehyde Substituent | Reaction Time (hrs) | Product Yield (%) | Biological Activity (IC50, µM) |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | 4 | 67 | EGFR inhibition: 1.2 ± 0.3 |
| 4-Chlorobenzaldehyde | 5 | 72 | VEGFR-2 inhibition: 0.8 ± 0.2 |
Nucleophilic Substitution at Position 4
The 4-amino group can be replaced by nucleophiles such as hydrazine or amines:
-
Hydrazinolysis :
Heating with hydrazine hydrate in ethanol yields 4-hydrazinyl derivatives, which serve as intermediates for hydrazone formation .
| Reagent | Conditions | Product | Yield (%) | Subsequent Reactions |
|---|---|---|---|---|
| Hydrazine hydrate | Reflux, 8 hrs | 4-Hydrazinyl-pyrazolo-pyrimidine | 82 | Condensation with ketones/aldehydes |
Reactions with Electrophilic Reagents
The pyrimidine ring undergoes electrophilic substitution under acidic conditions:
-
Chlorination :
Treatment with POCl3 in the presence of trimethylamine (TMA) introduces a chlorine atom at position 4, enhancing reactivity for further functionalization .
| Reagent | Conditions | Product | Yield (%) | Use in Medicinal Chemistry |
|---|---|---|---|---|
| POCl3 | Reflux, 4 hrs | 4-Chloro-pyrazolo-pyrimidine | 89 | Intermediate for kinase inhibitors |
Formation of Glycosyl Derivatives
The carboxylate group enables glycosylation for improved solubility and bioavailability:
-
Reaction with D-glucose :
In acetic acid, the compound reacts with D-glucose to form a thioglycoside derivative, enhancing water solubility by 3-fold .
| Sugar | Catalyst | Product Solubility (mg/mL) | Antiproliferative Activity (MCF-7) |
|---|---|---|---|
| D-Glucose | Acetic acid | 12.4 ± 0.8 | IC50: 1.7 µM |
| D-Xylose | Acetic acid | 9.1 ± 0.6 | IC50: 2.3 µM |
Coordination with Metal Ions
The nitrogen-rich structure forms stable complexes with transition metals:
-
Palladium coordination :
Reacts with Pd(OAc)2 in HFIP to form π-aryl palladacycles, enabling Suzuki–Miyaura cross-coupling reactions .
| Metal Salt | Solvent | Coordination Site | Application in Catalysis |
|---|---|---|---|
| Pd(OAc)2 | HFIP | Pyrimidine N1 | C–C bond formation in drug design |
Comparative Reactivity with Analogs
The carboxylate group distinguishes its reactivity from related pyrazolo-pyrimidines:
| Compound | Key Functional Groups | Dominant Reaction Pathway |
|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | Amino only | Electrophilic substitution |
| Methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate | Amino + carboxylate | Nucleophilic acyl substitution |
This compound’s multifunctional reactivity makes it a critical intermediate in synthesizing kinase inhibitors (e.g., CDK2, VEGFR-2) and antimicrobial agents. Recent studies highlight its role in green chemistry applications, with solvent-free syntheses achieving 90% atom economy.
Scientific Research Applications
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin proteins. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives vary significantly in bioactivity and physicochemical properties based on substituent modifications. Below is a detailed comparison:
Table 1: Structural and Physicochemical Properties
Key Observations
Bioactivity and Selectivity: The 4c compound exhibits potent cytotoxicity in hematological cancer cells (e.g., 50–70% viability reduction at 10 µM in Jurkat cells) with minimal toxicity in healthy peripheral blood mononuclear cells (HD-PBMCs) even at 15 µM . In contrast, ethyl 1,5-dimethyl-4,6-dioxo derivatives (Table 1) lack reported bioactivity data, suggesting that the 4-amino and methyl ester groups in the 4c compound are critical for Src kinase targeting .
The 7-methoxyquinolin-4-yl substituent in introduces aromatic bulk, which may enhance target binding but reduce solubility.
Toxicity Profile: Nanostructured formulations of nonyl 3,4-dichlorophenoxyacetate (unrelated to pyrazolopyrimidines) show reduced cytotoxicity compared to free compounds (80% vs. 30% viability in epithelial cells), suggesting that delivery systems could mitigate toxicity for pyrazolopyrimidines . However, the 4c compound itself already demonstrates low toxicity in healthy cells .
Biological Activity
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological properties, focusing on anticancer activity, structure-activity relationships (SAR), and mechanisms of action based on recent research findings.
Overview of Biological Activity
The biological activity of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate and its derivatives has been primarily evaluated for their anticancer properties. Studies have shown that these compounds exhibit significant antiproliferative effects against various cancer cell lines.
Anticancer Activity
-
Inhibitory Effects on Cancer Cell Lines :
- The compound has demonstrated potent inhibitory activity against several tumor cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. For instance, one derivative exhibited an IC50 value of 2.24 µM against A549 cells, which is notably lower than that of doxorubicin, a standard chemotherapy drug (IC50 = 9.20 µM) .
-
Induction of Apoptosis :
- Flow cytometric analyses revealed that methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate induces apoptosis in A549 cells at low micromolar concentrations. The percentage of apoptotic cells was significantly higher in treated groups compared to controls, indicating a strong pro-apoptotic effect .
- Cell Cycle Arrest :
Structure-Activity Relationships (SAR)
The SAR studies have been pivotal in understanding how modifications to the pyrazolo[3,4-d]pyrimidine scaffold influence biological activity:
- Key Modifications :
| Compound | IC50 (µM) | Target |
|---|---|---|
| Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate | 2.24 | A549 |
| Analog 1d | 1.74 | MCF-7 |
| Compound 12b | 0.016 | EGFR WT |
The mechanisms through which methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate exerts its effects involve multiple pathways:
- EGFR Inhibition :
- Caspase Activation :
Case Studies
Several studies have documented the efficacy of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate derivatives:
- Study on MCF-7 Cells : An analog demonstrated an IC50 value of 1.74 µM against MCF-7 cells and was effective in inducing apoptosis while inhibiting cell migration .
- Comprehensive NCI Screening : A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated against the NCI 60 human tumor cell line panel, revealing broad-spectrum anticancer activity .
Q & A
Q. What synthetic routes are commonly employed to prepare methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate, and how are critical intermediates characterized?
The compound is synthesized via multi-step reactions involving cyclization and functionalization. For example, pyrazolo[3,4-d]pyrimidine derivatives are often prepared using iminophosphorane intermediates in tandem aza-Wittig and annulation reactions with aromatic isocyanates or substituted phenols . Key intermediates are characterized via IR, NMR, NMR, and mass spectrometry. In one protocol, oxidation with and in THF/water was used to introduce carboxylate groups .
Q. How can reaction conditions be optimized to improve the yield of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate?
Optimization includes solvent selection (e.g., dry acetonitrile or dichloromethane), temperature control, and stoichiometric ratios. For instance, alkylation or acylation steps benefit from using dry solvents to minimize side reactions, while recrystallization from acetonitrile enhances purity . Catalytic amounts of have been used to stabilize reactive intermediates during oxidation .
Q. What spectroscopic techniques are essential for confirming the structure of this compound and its derivatives?
NMR is critical for verifying substitution patterns (e.g., aromatic protons, methyl groups), while IR identifies functional groups like esters (C=O stretch at ~1700 cm) and amines (N–H stretches). High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular formulas. X-ray crystallography has been employed for unambiguous structural elucidation in related pyrazolo[3,4-d]pyrimidines .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence biological activity, particularly in cancer therapeutics?
Substituents at the 1-, 3-, and 4-positions modulate interactions with kinases like Src. For example, bulky groups at the 1-position (e.g., tert-butyl) enhance inhibitory activity by occupying hydrophobic pockets in the kinase domain. The 3-carboxylate group improves solubility and hydrogen-bonding potential, as shown in derivatives with IC values <1 μM against A431 cancer cells . Molecular docking studies suggest that electron-withdrawing groups at the 4-amino position stabilize interactions with ATP-binding sites .
Q. What mechanisms underlie contradictory reports on the antiproliferative activity of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate derivatives?
Discrepancies arise from variations in cell line sensitivity, assay conditions (e.g., serum concentration), and substituent effects. For instance, derivatives with aryloxy groups exhibit potent activity in A431 cells but are less effective in 8701-BC cells due to differences in Src isoform expression . Redox-active substituents (e.g., thiourea moieties) may induce off-target effects, complicating data interpretation .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Molecular dynamics simulations predict binding affinities and metabolic stability. For example, replacing the methyl ester with a tert-butyl carbamate increases metabolic resistance, as modeled in derivatives with prolonged half-lives (>6 hours in vitro) . QSAR models highlight the importance of logP values (optimal range: 2–3) for balancing membrane permeability and aqueous solubility .
Q. What strategies resolve challenges in regioselective functionalization of the pyrazolo[3,4-d]pyrimidine scaffold?
Directed ortho-metalation (DoM) using directing groups (e.g., amino or carboxylate) enables selective halogenation or cross-coupling at the 6-position. For example, iodination at the 3-position of related compounds was achieved using iodosuccinimide under controlled pH . Protecting group strategies (e.g., tert-butyloxycarbonyl for amines) prevent undesired side reactions during multi-step syntheses .
Methodological Notes
- Synthetic Protocols : Always validate reaction progress via TLC or LCMS before proceeding to subsequent steps.
- Data Interpretation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to confirm assignments.
- Biological Assays : Include positive controls (e.g., PP2 for Src inhibition) and assess cytotoxicity in non-cancerous cell lines to rule out nonspecific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
